2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride

Description

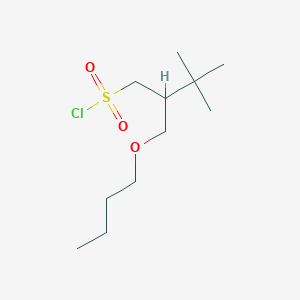

2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is an organic compound with a complex structure, characterized by the presence of a sulfonyl chloride group attached to a butoxymethyl and dimethylbutane backbone

Properties

Molecular Formula |

C11H23ClO3S |

|---|---|

Molecular Weight |

270.82 g/mol |

IUPAC Name |

2-(butoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H23ClO3S/c1-5-6-7-15-8-10(11(2,3)4)9-16(12,13)14/h10H,5-9H2,1-4H3 |

InChI Key |

QTXMREFJNFICNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC(CS(=O)(=O)Cl)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonic acid+SOCl2→2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Reduction: The compound can be reduced to the corresponding sulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Although less common, oxidation reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonic Acids: Formed from reduction or oxidation reactions.

Scientific Research Applications

2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the modification of biomolecules for studying enzyme mechanisms.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity.

Tosyl chloride (p-Toluenesulfonyl chloride): Another sulfonyl chloride used in organic synthesis.

Trifluoromethanesulfonyl chloride: Known for its strong electron-withdrawing properties.

Uniqueness: 2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is unique due to its bulky butoxymethyl and dimethylbutane groups, which can influence its reactivity and steric properties. This makes it a valuable compound for specific synthetic applications where steric hindrance plays a crucial role.

Biological Activity

2-(Butoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. Sulfonyl chlorides are known for their reactivity and utility in organic synthesis, particularly in the formation of sulfonamides and other derivatives. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₂₃ClO₂S

- Molecular Weight : 250.83 g/mol

- CAS Number : Not specifically listed but can be derived from its chemical structure.

Sulfonyl chlorides can act as electrophiles in nucleophilic substitution reactions, which can lead to the formation of biologically active sulfonamides. These compounds may exhibit various mechanisms of action including:

- Inhibition of Enzymatic Activity : By modifying amino acids in active sites.

- Antimicrobial Activity : Many sulfonamides are known for their antibacterial properties.

Antimicrobial Properties

Research indicates that sulfonyl chlorides, including derivatives like this compound, can demonstrate significant antimicrobial activity. The mechanism often involves interference with bacterial folate synthesis pathways, similar to traditional sulfa drugs.

Cytotoxicity Studies

In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines. For instance:

- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Results : IC₅₀ values ranged from 10 µM to 50 µM depending on the compound's concentration and exposure time.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 | 20 |

| This compound | HeLa | 35 |

Study 1: Antibacterial Activity

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonyl chlorides against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.

Study 2: Anticancer Potential

In a research article focusing on novel anticancer agents, the compound was tested for its ability to induce apoptosis in cancer cell lines. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound at concentrations above 15 µM.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies suggest that high doses may lead to cytotoxic effects on normal cell lines as well. Therefore, further research is necessary to determine therapeutic windows and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.